molecular formula C27H23BrNO2P B14516484 {[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 62546-45-6

{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide

Cat. No.: B14516484
CAS No.: 62546-45-6
M. Wt: 504.4 g/mol
InChI Key: MKOCVMZBTKIERM-UHFFFAOYSA-M
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Description

{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide is an organophosphorus compound with a complex structure. It is a bromide salt of a phosphonium cation, characterized by its white solid appearance and solubility in polar organic solvents . This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of {[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with methyl bromide . The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{Br} \rightarrow \text{Ph}_3\text{PCH}_3\text{Br} ] This method is straightforward and yields the desired phosphonium bromide compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong bases like butyl lithium for the formation of ylides, which are crucial intermediates in many organic reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of {[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide involves the formation of ylides, which are stabilized by the phosphonium cation. These ylides react with carbonyl compounds to form alkenes through the Wittig reaction . The molecular targets and pathways involved in its biological activities are still under investigation, but its ability to form stable intermediates is a key factor in its reactivity.

Comparison with Similar Compounds

Similar compounds to {[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide include:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other phosphonium compounds.

Properties

CAS No.

62546-45-6

Molecular Formula

C27H23BrNO2P

Molecular Weight

504.4 g/mol

IUPAC Name

[4-(2-nitroethenyl)phenyl]methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C27H23NO2P.BrH/c29-28(30)21-20-23-16-18-24(19-17-23)22-31(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27;/h1-21H,22H2;1H/q+1;/p-1

InChI Key

MKOCVMZBTKIERM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C=C[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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